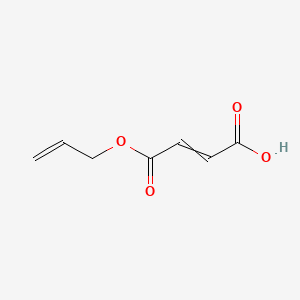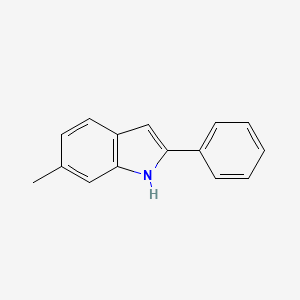
6-Methyl-2-phenyl-1H-Indol
Übersicht
Beschreibung
6-Methyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-2-phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93842. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 6-Methyl-2-phenyl-1H-Indol, wurden als antiviral wirksam befunden . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .
Entzündungshemmende Eigenschaften
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Antikrebs-Eigenschaften
Indolderivate haben im Bereich der Onkologie Potenzial gezeigt. Sie wurden als krebshemmend befunden, was sie zu einem interessanten Thema in der Krebsforschung macht .
Anti-HIV-Eigenschaften
Indolderivate wurden als anti-HIV-wirksam befunden . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen für HIV hin .
Antioxidative Eigenschaften
Indolderivate wurden als antioxidativ wirksam befunden . Dies deutet auf mögliche Anwendungen bei der Vorbeugung und Behandlung von Krankheiten hin, die durch oxidativen Stress verursacht werden .
Antimikrobielle Eigenschaften
Indolderivate wurden als antimikrobiell wirksam befunden . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin .
Antituberkulose-Eigenschaften
Indolderivate wurden als antituberkulos wirksam befunden . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin .
Antidiabetische Eigenschaften
Indolderivate wurden als antidiabetisch wirksam befunden . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin .
Dies sind nur einige der vielen möglichen Anwendungen von this compound in der wissenschaftlichen Forschung. Es ist klar, dass diese Verbindung ein breites Spektrum an potenziellen Anwendungen im Bereich der medizinischen Chemie hat .
Wirkmechanismus
Target of Action
6-Methyl-2-phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been shown to interact with their targets and cause changes in cellular function . For instance, some indole derivatives have been reported to inhibit topoisomerase II, a crucial enzyme for DNA replication and transcription .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related indole derivatives have been reported to show anti-inflammatory activity and inhibit topoisomerase II , which could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
6-Methyl-2-phenyl-1H-indole plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with estrogen receptors, acting as a selective estrogen receptor modulator (SERM). This interaction is significant in the context of hormone-related therapies and cancer treatments . Additionally, 6-Methyl-2-phenyl-1H-indole exhibits binding affinity to multiple receptors, which contributes to its diverse biological activities .
Cellular Effects
The effects of 6-Methyl-2-phenyl-1H-indole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 6-Methyl-2-phenyl-1H-indole affects the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 6-Methyl-2-phenyl-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular processes. For example, its interaction with estrogen receptors can inhibit the transcription of genes involved in cell proliferation, thereby exerting anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-phenyl-1H-indole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methyl-2-phenyl-1H-indole remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 6-Methyl-2-phenyl-1H-indole in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-phenyl-1H-indole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity and modulation of hormone levels. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Methyl-2-phenyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 6-Methyl-2-phenyl-1H-indole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The compound’s distribution can impact its bioavailability and therapeutic effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 6-Methyl-2-phenyl-1H-indole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interaction with biomolecules and its overall biological activity, contributing to its diverse effects on cellular processes.
Eigenschaften
IUPAC Name |
6-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOVJSPCXWJPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294050 | |
| Record name | 6-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66354-87-8 | |
| Record name | 66354-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66354-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


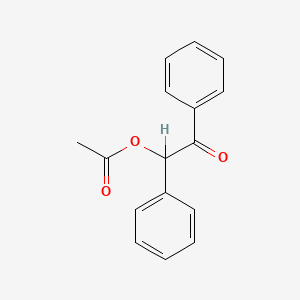
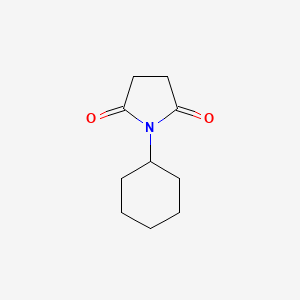
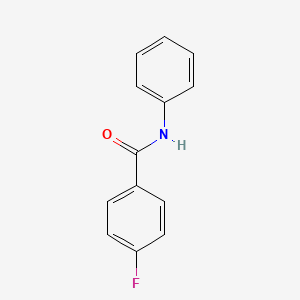
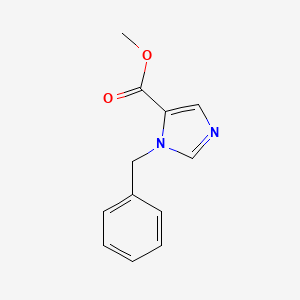
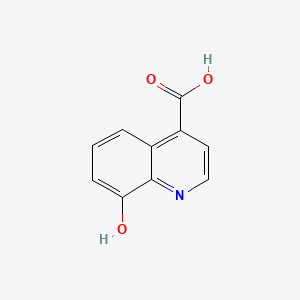
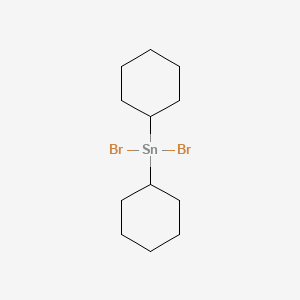
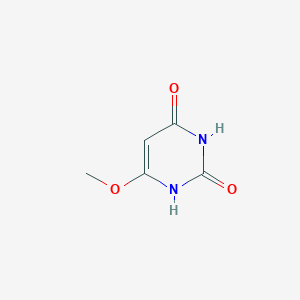
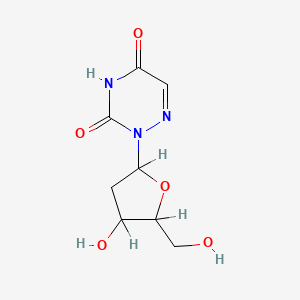

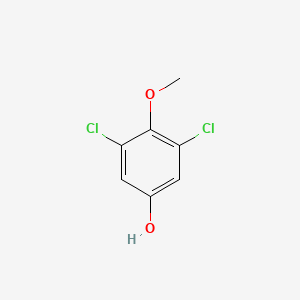
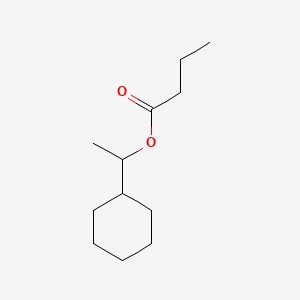
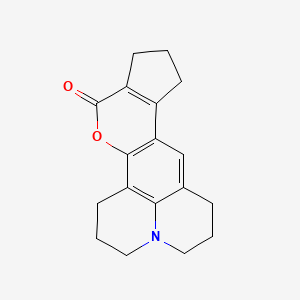
![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
